1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Descripción general

Descripción

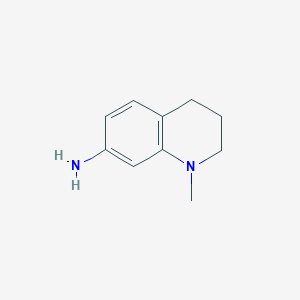

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a heterocyclic amine with the molecular formula C10H14N2. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core with a methyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. For instance, the reaction can be carried out at elevated temperatures (around 100°C) using hydrochloric acid as the catalyst .

Análisis De Reacciones Químicas

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Reagents like alkyl halides and acyl chlorides are commonly used.

Cyclization: The compound can undergo intramolecular cyclization to form complex polycyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline compounds.

Aplicaciones Científicas De Investigación

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, where its unique structure contributes to the biological activity of the final products.

Mecanismo De Acción

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine involves several molecular targets and pathways:

Neuroprotection: The compound exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) activity, scavenging free radicals, and antagonizing the glutamatergic system.

Neurotransmitter Modulation: It affects the metabolism of neurotransmitters like dopamine, serotonin, and noradrenaline, which are crucial for maintaining normal brain function.

Anti-addictive Properties: Studies have shown that it can attenuate craving and reduce the behavioral effects of addictive substances.

Comparación Con Compuestos Similares

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine can be compared with other similar compounds such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar structure but differs in its biological activity and therapeutic potential.

Tetrahydroquinoline: The parent compound without the methyl and amine groups, which has different chemical reactivity and applications.

Quinoline: The fully aromatic version of the compound, which is more stable and has distinct chemical properties.

The uniqueness of this compound lies in its combination of a tetrahydroquinoline core with a methyl and amine group, providing a balance of reactivity and stability that is valuable in various scientific and industrial applications.

Actividad Biológica

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, also known as N-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride, is a compound with significant biological activity and potential therapeutic applications. Its molecular formula is C₉H₁₁N₂, and it has a molecular weight of approximately 198.69 g/mol. The compound features a tetrahydroquinoline structure that is characterized by a saturated six-membered ring fused to a five-membered nitrogen-containing ring. This unique structure allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The nitrogen atom within its structure can act as a nucleophile in biochemical reactions, influencing multiple pathways:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurological functions.

Reported Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.

- Neuroprotective Effects : Studies suggest that it may offer protection against neurodegenerative conditions by modulating pathways involved in neuronal survival.

- Antimicrobial Activity : Preliminary data indicate effectiveness against certain bacterial strains.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

-

Neuroprotection in Animal Models :

- A study conducted on rodent models of neurodegeneration showed that administration of the compound resulted in reduced neuronal loss and improved cognitive function. This was attributed to its antioxidant properties and ability to inhibit apoptotic pathways.

-

Antimicrobial Efficacy :

- Another research effort assessed the antimicrobial activity of the compound against various pathogens. It showed significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.

-

Enzyme Interaction Studies :

- Binding affinity studies demonstrated that this compound interacts with specific enzymes involved in metabolic processes. This interaction was quantified using surface plasmon resonance techniques.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylquinoline | C₉H₉N | Aromatic structure; used in dyes and pharmaceuticals. |

| 7-Aminoquinoline | C₉H₈N₂ | Known for antimalarial properties; lacks tetrahydro structure. |

| 5-Methylisoquinoline | C₉H₉N | Exhibits different biological activities; isoquinoline scaffold. |

The structural differences contribute to varying pharmacodynamics and therapeutic potentials among these compounds.

Propiedades

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGAOBAAEGMMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458992 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304690-94-6 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.